1-Pentyl-3-(1-adamantoyl)indole (AB-001) is a synthetic compound belonging to the class of cannabimimetic indoles. [, , ] These compounds are structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but can elicit similar effects due to their interaction with cannabinoid receptors in the body. [] AB-001 has garnered interest within the scientific community as a tool to investigate the cannabinoid system and its potential role in various physiological processes.
AB-001 is synthesized from readily available precursors through established organic synthesis techniques. It falls under the category of small-molecule drugs, which are typically characterized by their low molecular weight and ability to interact with biological targets at the molecular level.
The synthesis of AB-001 involves several key steps, often utilizing methods such as:
The technical details of these methods include specific reaction conditions such as temperature, solvent choice, and reaction time, which are optimized to maximize yield and purity.
The molecular structure of AB-001 can be represented using standard chemical notation. It typically features a complex arrangement of carbon, hydrogen, nitrogen, and possibly other heteroatoms that contribute to its biological activity.
Key structural data includes:
AB-001 undergoes various chemical reactions that are integral to its synthesis and functionality:
The technical details surrounding these reactions include specifics on reagents used, reaction conditions (temperature, pH), and yields achieved during experimentation.
The mechanism of action for AB-001 involves its interaction with specific biological targets, such as enzymes or receptors in the body.
Key aspects include:
Data supporting these mechanisms often come from in vitro studies (cell cultures) and in vivo studies (animal models), providing insights into how AB-001 exerts its effects at the molecular level.
AB-001 exhibits several important physical and chemical properties:
Relevant data may include experimental results from stability testing under various environmental conditions.
AB-001 has potential applications across a range of scientific fields:
Molecular Architecture and Receptor Targets:The adamantoylindole variant of AB-001 features a biphasic structure comprising:
Pharmacological characterization reveals potent agonism at both CB₁ (EC₅₀ = 35 nM) and CB₂ receptors (EC₅₀ = 48 nM), classifying it among the high-affinity synthetic cannabinoids [1]. Despite its receptor affinity, in vivo studies in rats demonstrated unexpectedly weak cannabimimetic effects at doses ≤30 mg/kg—significantly less potent than structurally related compounds like APICA which shows activity at 3 mg/kg [1] [8]. This discrepancy between receptor binding and functional activity suggests complex allosteric modulation or pharmacokinetic limitations.
Probiotic AB-001 operates via fundamentally distinct mechanisms:
Table 1: Comparative Mechanisms of AB-001 Variants
Compound Type | Primary Mechanism | Molecular Targets | Biological Effect |
---|---|---|---|
Adamantoylindole | Cannabinoid receptor agonism | CB₁ (EC₅₀=35nM), CB₂ (EC₅₀=48nM) | Weak cannabimimetic activity in vivo |
Probiotic formulation | Bacterial ethanol metabolism | Intestinal ethanol | 70.3% reduced alcohol absorption |
Dimethoxyphenyl derivative | Not fully characterized | Unknown | Investigational compound |
Synthetic Cannabinoid Development:The adamantoylindole-class AB-001 emerged from structure-activity relationship (SAR) optimization of aminoalkylindoles pioneered by Makriyannis et al. (US Patent 7820144). Early research demonstrated that adamantane substitution enhanced CB₂ selectivity while maintaining CB₁ affinity [1] [4]. Forensic identification occurred when AB-001 was detected in:
Analytical characterization was facilitated by:
Probiotic Formulation Timeline:Developed by de Faire Medical AB (Stockholm, Sweden), this AB-001 variant underwent:
Clinical validation demonstrated:
Table 2: Historical Milestones in AB-001 Research
Year | Development Phase | Significant Finding |
---|---|---|
2010 | Forensic identification | Detection in Irish synthetic cannabis products |
2011 | Analytical characterization | Identification in seized materials in Hungary/Germany |
2012 | Metabolic studies | Urinary metabolite detection protocol established |
2013 | Pharmacological evaluation | Confirmed CB₁/CB₂ agonism with weak in vivo activity |
2022 | Clinical validation (probiotic) | 70.3% alcohol absorption reduction in RCT |
Oncological Implications of Cannabinoid AB-001:While direct anticancer studies remain limited, AB-001's receptor profile suggests indirect therapeutic potential:
Current oncology applications remain theoretical due to its designer drug status and regulatory restrictions. Research priority should focus on:
Nutritional Science Applications:The probiotic AB-001 formulation addresses two critical nutritional challenges:1. Alcohol-related organ damage mitigation:- Reduces hepatic ethanol exposure by 70.3%- May prevent fatty acid ethyl ester (FAEE) accumulation in pancreas/heart [2]
Clinical trial data demonstrates:
Emerging Cancer Nutrition Applications:While not directly studied, the probiotic AB-001's mechanisms suggest potential utility in oncology nutrition:
Table 3: Dual Applications Across AB-001 Variants
Application Domain | Adamantoylindole AB-001 | Probiotic AB-001 |
---|---|---|
Primary Use | Receptor pharmacology research | Alcohol absorption reduction |
Oncology Relevance | Theoretical antiemetic/appetite stimulation | Malnutrition/cachexia management |
Nutritional Science | Not applicable | Gut microbiome modulation |
Clinical Evidence Level | Preclinical (in vitro/in vivo) | Phase II human trial |
Comprehensive Compound Index: AB-001 Designations
Table 4: AB-001 Compound Specifications
Designation | Chemical Name | Molecular Formula | CAS Number | Research Applications |
---|---|---|---|---|
AB-001 (Adamantoylindole) | 1-pentyl-3-(adamant-1-oyl)indole | C₂₄H₃₁NO | 1345973-49-0 | Cannabinoid receptor pharmacology |
AB-001 (Probiotic) | Bacillus subtilis/B. coagulans/L-Cysteine | Not applicable | Not assigned | Alcohol absorption reduction |
AB-001 (DrugBank) | (1E,4E,6E)-1-(3,5-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)hepta-1,4,6-trien-3-one | C₂₃H₂₄O₆ | 2663700-89-6 | Investigational compound |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7